N-Benzoyl-phe-ala-pro
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Overview
Description
N-Benzoyl-phe-ala-pro, also known as benzoylphenylalanyl-alanyl-proline, is a synthetic tripeptide composed of N-benzoyl-L-phenylalanyl, L-alanyl, and L-proline. This compound is often used in biochemical research due to its unique properties and interactions with various enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-phe-ala-pro can be synthesized through peptide coupling reactions. One common method involves the use of potassium phosphate and sodium chloride at 25°C without a catalyst . The reaction typically involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-phe-ala-pro undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield reduced peptides with modified functional groups.
Scientific Research Applications
N-Benzoyl-phe-ala-pro has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzyme assays to study protease activity.
Biology: The compound is used to investigate protein-protein interactions and enzyme kinetics.
Medicine: It serves as a model compound for studying peptide-based drug design and development.
Industry: this compound is used in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
N-Benzoyl-phe-ala-pro exerts its effects by interacting with specific enzymes and proteins. For example, it is used as a substrate for angiotensin-converting enzyme (ACE) assays . The compound binds to the active site of the enzyme, allowing researchers to study the enzyme’s activity and inhibition mechanisms. The molecular targets and pathways involved include the catalytic sites of proteases and other enzymes.
Comparison with Similar Compounds
Similar Compounds
Phe-Ala-Pro: A tripeptide composed of L-phenylalanine, L-alanine, and L-proline.
N-Benzoyl-Phe-Val-Arg-p-nitroanilide: A chromogenic substrate used in protease assays.
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide: Another chromogenic substrate for studying protease activity.
Uniqueness
N-Benzoyl-phe-ala-pro is unique due to its specific sequence and benzoyl group, which confer distinct properties and interactions with enzymes. This makes it particularly useful in studying enzyme kinetics and inhibition, as well as in the development of peptide-based drugs and materials.
Properties
IUPAC Name |
1-[2-[(2-benzamido-3-phenylpropanoyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBQPXKGNTQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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